Ethyl 4-cyano-2-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOWPGLLZUDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Context: the Significance of Ethyl 4 Cyano 2 Fluorobenzoate in Contemporary Organic Chemistry
Strategic Importance of Fluorine and Cyano Functional Groups in Aromatic Systems for Chemical Synthesis
The incorporation of fluorine and cyano groups into aromatic systems is a widely employed strategy in modern synthetic chemistry, particularly in the design of bioactive molecules.
The fluorine atom , being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring. In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve a molecule's binding affinity to target proteins.
The cyano group (a nitrile) is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and amides. This versatility makes it an invaluable synthetic handle. Furthermore, its strong electron-withdrawing nature can activate the aromatic ring for certain types of reactions and can act as a key interacting element in molecular recognition processes.
Role of Benzoate (B1203000) Esters as Versatile Building Blocks and Intermediates
Benzoate esters, such as the ethyl ester group in Ethyl 4-cyano-2-fluorobenzoate, are fundamental building blocks in organic synthesis. chemicalbook.com They are commonly used as precursors for a wide range of derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many transformations. sigmaaldrich.com Additionally, esters can undergo reactions such as amidation and reduction to form amides and alcohols, respectively. The ethyl group provides a good balance of reactivity and stability, making it suitable for various reaction conditions.
Overview of Research Trajectories for Multifunctional Aromatic Compounds
Multifunctional aromatic compounds, like this compound, are at the forefront of several research trajectories. A primary focus is on their application in the synthesis of novel pharmaceutical agents, where the precise arrangement of functional groups can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, related structures are investigated for their potential in treating a range of diseases.
Another significant area of research is in materials science, where such compounds can serve as monomers or key intermediates for the synthesis of high-performance polymers and organic electronic materials. The combination of fluorine and a polar cyano group can impart desirable properties such as thermal stability and specific electronic characteristics. The development of efficient and selective synthetic methods to access these multifunctional molecules remains an active area of investigation, aiming to provide broader access to these valuable chemical entities for various applications.
Synthetic Methodologies for this compound and Related Compounds
The synthesis of this compound, a significant intermediate in the creation of various organic compounds, involves several key strategic transformations. These include the formation of the ethyl ester from its corresponding carboxylic acid, the precise introduction of the cyano group onto the aromatic ring, and the initial incorporation of the fluorine atom. Each of these stages can be accomplished through various established and modern synthetic protocols.
Chemical Reactivity and Transformative Chemistry of Ethyl 4 Cyano 2 Fluorobenzoate
Reactivity at the Ester Moiety
The ethyl ester group in ethyl 4-cyano-2-fluorobenzoate is a key functional handle for a variety of chemical transformations, primarily through nucleophilic acyl substitution and selective cleavage reactions.
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles, leading to the substitution of the ethoxy group. This class of reactions is fundamental to converting the ester into other important functional groups.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. sigmaaldrich.comyoutube.com Basic hydrolysis, often referred to as saponification, proceeds via attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide, yielding the carboxylate salt. youtube.com Subsequent acidification provides the free carboxylic acid.
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This equilibrium process is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
Amide Formation: Reaction of this compound with primary or secondary amines results in the formation of the corresponding amides. This transformation, known as aminolysis, can be facilitated by heating or through the use of coupling reagents that activate the ester or the amine. organic-chemistry.org The direct aminolysis of esters is a valuable method for creating amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules.
Selective Cleavage and Functional Group Interconversion
Beyond simple substitution, the ester group can be selectively cleaved or transformed into other functionalities, expanding the synthetic utility of the parent molecule.
Reduction to Alcohols: The ester can be reduced to the corresponding primary alcohol, (4-cyano-2-fluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Conversion to other Functional Groups: The ester functionality can be a precursor to a variety of other chemical groups. For instance, treatment with specific organometallic reagents can lead to the formation of ketones. The strategic interconversion of the ester to other functional groups is a cornerstone of modern synthetic chemistry. organic-chemistry.org
Transformations Involving the Aromatic Ring
The substituted benzene (B151609) ring of this compound provides a platform for a range of aromatic substitution reactions, influenced by the electronic nature of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine
The presence of the electron-withdrawing cyano and ester groups, ortho and para to the fluorine atom, activates the ring towards nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.com The fluorine atom, being a good leaving group in this context, can be displaced by a variety of nucleophiles.
This reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The stability of this intermediate is enhanced by the electron-withdrawing groups, which delocalize the negative charge. pressbooks.pub
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
| Amines (R-NH₂) | Ethyl 4-cyano-2-(alkylamino)benzoates |
| Alkoxides (R-O⁻) | Ethyl 4-cyano-2-alkoxybenzoates |
| Thiolates (R-S⁻) | Ethyl 4-cyano-2-(alkylthio)benzoates |
This table provides illustrative examples of potential SNAr reactions based on established principles of nucleophilic aromatic substitution.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. The fluorine atom's high electronegativity makes the ipso-carbon highly electrophilic, facilitating the initial nucleophilic attack. youtube.com
Electrophilic Aromatic Substitution Patterns
While the electron-withdrawing nature of the cyano and ester groups deactivates the aromatic ring towards electrophilic attack, such reactions are still possible under forcing conditions. The directing effects of the existing substituents would govern the position of the incoming electrophile.
The fluorine atom is an ortho, para-director, while the cyano and ester groups are meta-directors. The combined influence of these groups would likely direct incoming electrophiles to the position ortho to the fluorine and meta to the cyano and ester groups (C3 position), and to the position meta to the fluorine and ortho to the cyano group (C5 position). The regioselectivity of such reactions can often be complex, leading to mixtures of products.
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on the use of a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho position. organic-chemistry.orgorganic-chemistry.org
While the ester group itself is not a strong DMG, the fluorine atom can act as a moderate directing group. organic-chemistry.org More effectively, the cyano group can potentially direct metalation to the C3 and C5 positions. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high regiocontrol.
Table 2: Potential Directed Ortho Metalation and Electrophilic Quench
| Electrophile | Product after Quench |
| I₂ | Ethyl 4-cyano-2-fluoro-3-iodobenzoate or Ethyl 4-cyano-2-fluoro-5-iodobenzoate |
| (CH₃)₃SiCl | Ethyl 4-cyano-2-fluoro-3-(trimethylsilyl)benzoate or Ethyl 4-cyano-2-fluoro-5-(trimethylsilyl)benzoate |
| CO₂ | 3-Carboxy-4-cyano-2-fluorobenzoic acid ethyl ester or 5-Carboxy-4-cyano-2-fluorobenzoic acid ethyl ester |
This table illustrates hypothetical products from a DoM strategy, assuming successful metalation directed by the existing substituents.
Reactions of the Cyano Group
The cyano group (C≡N) is a versatile functional group known for its diverse reactivity. researchgate.net It can undergo nucleophilic addition, hydrolysis, reduction, and cycloaddition reactions, serving as a gateway to a wide array of other functionalities, particularly nitrogen-containing compounds. researchgate.netwikipedia.org
The nitrile functionality in this compound is a key precursor for the synthesis of nitrogen-rich heterocyclic systems. One of the most significant applications is in the formation of 1,2,4,5-tetrazines (also known as s-tetrazines). These heterocycles are of immense interest, particularly for their application in bioorthogonal chemistry, where their rapid and highly selective inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes are utilized for in-vivo imaging and bioconjugation. nih.gov
The general synthesis of 3-aryl-1,2,4,5-tetrazines often starts from the corresponding aryl nitrile. The process typically involves the Pinner reaction, where the nitrile is converted to an imidate using an alcohol and a strong acid. This imidate is then reacted with hydrazine (B178648) to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic 1,2,4,5-tetrazine. nih.gov
While specific literature detailing the conversion of this compound to a tetrazine is not abundant, the synthesis using the closely related precursor, 4-cyanobenzoic acid, has been documented. nih.gov The process for this compound would follow a similar pathway, as outlined in the table below.
Table 1: General Synthetic Pathway for Tetrazine Formation from Aryl Nitriles
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Pinner Reaction | HCl, Ethanol (EtOH) | Ethyl 4-cyano-2-fluorobenzimidate |
| 2 | Hydrazine Condensation | Hydrazine (N₂H₄) | Dihydrotetrazine derivative |
| 3 | Oxidation | e.g., Sodium Nitrite (NaNO₂), Air | Ethyl 4-(1,2,4,5-tetrazin-3-yl)-2-fluorobenzoate |
The presence of the fluorine atom and the ethyl ester on the phenyl ring influences the electronic properties and, consequently, the reactivity of the resulting tetrazine in subsequent reactions like the IEDDA cycloaddition. nih.gov
The cyano group of this compound can be readily transformed into other fundamental organic functional groups, namely carboxylic acids (via hydrolysis) and primary amines (via reduction).
Hydrolysis: The hydrolysis of nitriles is a well-established transformation that proceeds in two stages under either acidic or basic conditions. wikipedia.org The initial step involves the hydration of the nitrile to form a carboxamide. Under more forceful conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid. ebsco.com For this compound, this would lead to the formation of a di-acid, as the ester group would also likely be hydrolyzed.
Partial Hydrolysis: Yields Ethyl 4-(aminocarbonyl)-2-fluorobenzoate.
Complete Hydrolysis: Yields 4-carboxy-2-fluorobenzoic acid.
Reduction: The nitrile group is readily reduced to a primary amine. This transformation is highly valuable as it adds a -CH₂-NH₂ unit to the molecular framework. ebsco.com Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or chemical reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgebsco.com The reduction of this compound would yield Ethyl 4-(aminomethyl)-2-fluorobenzoate. Care must be taken in the choice of reducing agent to avoid the simultaneous reduction of the ester group.
Table 2: Summary of Hydrolysis and Reduction of the Cyano Group
| Transformation | Reagent/Condition | Product |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | Ethyl 4-(aminocarbonyl)-2-fluorobenzoate |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | 4-carboxy-2-fluorobenzoic acid |
| Reduction | H₂, Pd/C or LiAlH₄ | Ethyl 4-(aminomethyl)-2-fluorobenzoate |
Exploration of Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple reactive sites on this compound makes selectivity a critical consideration in its chemical transformations.
Chemoselectivity: This refers to the preferential reaction of one functional group over others. The molecule contains an ester, a nitrile, and a C-F bond, all of which can be reactive under certain conditions. Achieving chemoselectivity is key to its utility as a building block. For instance, in the reduction of a related compound, ethyl 4-nitrobenzoate, the nitro group can be selectively reduced to an amine using indium and ammonium (B1175870) chloride, leaving the ester group intact. orgsyn.org A similar principle would apply to this compound, where one might want to reduce the nitrile while preserving the ester. This can often be achieved by a careful choice of reducing agent and reaction conditions. For example, catalytic hydrogenation might reduce the nitrile without affecting the ester under controlled conditions, whereas a powerful hydride reagent like LiAlH₄ would likely reduce both functional groups. The synthesis of 4-cyano-2-fluorobenzyl alcohol using a micro-reaction method has been noted for its good selectivity, minimizing unwanted side reactions like the dissociation of the cyano group. google.com
Regioselectivity: This is particularly relevant for reactions occurring on the aromatic ring, such as electrophilic aromatic substitution. The position of any new substituent is directed by the existing groups.
Fluorine (-F): Ortho, para-directing and activating (though inductively deactivating).
Cyano (-CN): Meta-directing and strongly deactivating.
Ethyl Carboxylate (-COOEt): Meta-directing and deactivating.
In this compound, the positions ortho to the fluorine are C1 and C3. The positions meta to the cyano group are C3 and C5. The positions meta to the ester group are C3 and C5. All three groups thus strongly direct incoming electrophiles to the C3 and C5 positions. The fluorine atom at C2 would likely favor substitution at the C5 position due to steric hindrance at C3. Therefore, electrophilic substitution on this compound is expected to show high regioselectivity for the C5 position.
Stereoselectivity: This becomes a factor when a reaction creates a new chiral center. In its ground state, this compound is achiral. However, reactions involving its derivatives can be stereoselective. For example, if the ester were converted to a ketone, its subsequent reduction to an alcohol could be performed using chiral reducing agents to produce one enantiomer preferentially over the other. While specific examples involving this compound are not widely reported, the principles of asymmetric synthesis would apply to its derivatives, enabling the creation of specific stereoisomers for applications in pharmaceuticals or materials science.
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Proton Environments and Spin-Spin Coupling
The ¹H NMR spectrum of ethyl 4-cyano-2-fluorobenzoate is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The aromatic region would feature complex splitting patterns due to coupling between the protons themselves and with the fluorine atom.
Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.
Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-withdrawing nature of the cyano and ester groups and the fluorine atom. The fluorine atom will introduce additional splitting (J-coupling) to the signals of the adjacent protons.
Based on related structures like ethyl 4-cyanobenzoate (B1228447), the ethyl group signals are typically found around 4.4 ppm (quartet) and 1.4 ppm (triplet). The aromatic protons would likely appear between 7.0 and 8.5 ppm, with specific splitting patterns dictated by their positions relative to the fluorine and other substituents.
¹³C NMR for Carbon Backbone and Functional Group Identification
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Carbonyl Carbon: The ester carbonyl carbon is typically found in the downfield region of the spectrum, around 160-170 ppm.
Aromatic and Cyano Carbons: The aromatic carbons and the carbon from the cyano group are expected to resonate in the 110-140 ppm range. The carbon atom directly bonded to the fluorine will show a large C-F coupling constant. The cyano carbon itself usually has a characteristic chemical shift. For instance, in ethyl 4-cyanobenzoate, the cyano carbon appears around 117 ppm, and the aromatic carbons are seen between 131-134 ppm. chegg.com
Ethyl Group Carbons: The methylene (-CH₂-) carbon of the ethyl group is anticipated around 60-65 ppm, while the methyl (-CH₃-) carbon will be the most upfield, typically below 20 ppm.
¹⁹F NMR for Fluorine Atom Environments and Coupling to Adjacent Nuclei
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this compound, a single signal would be expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. Furthermore, this signal would be split by any adjacent protons, providing crucial information about the substitution pattern on the benzene ring.
Advanced Multi-Dimensional NMR Techniques for Complex Assignment
For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, multi-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the connection between the methylene and methyl protons of the ethyl group and the couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons, such as the carbonyl, cyano, and substituent-bearing aromatic carbons, by observing their long-range couplings to nearby protons.
Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
For this compound, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | 2220 - 2240 | Strong, sharp absorption |
| C=O (Ester) | 1720 - 1740 | Strong absorption |
| C-O (Ester) | 1000 - 1300 | Two absorptions |
| C-F (Aryl Fluoride) | 1100 - 1400 | Strong absorption |
| C-H (Aromatic) | 3000 - 3100 | Medium to weak absorptions |
| C-H (Aliphatic) | 2850 - 3000 | Medium absorptions |
These expected values are based on established ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecule's structure.
Molecular Ion Peak (M⁺): For this compound (C₁₀H₈FNO₂), the exact molecular weight is approximately 193.05 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass.
Fragmentation Pattern: The molecule is expected to fragment in predictable ways under the high-energy conditions of the mass spectrometer. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethylene (B1197577) (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement. The resulting fragments can help to confirm the structure. For example, the fragmentation of ethyl 4-cyanobenzoate shows major peaks at m/z 175 (molecular ion), 147, 130, and 102. nih.gov A similar pattern, adjusted for the presence of fluorine, would be anticipated for this compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated systems.
The UV-Vis spectrum of this compound would be characterized by one or more absorption maxima (λ_max_), which represent the wavelengths at which light is most strongly absorbed. These absorptions are due to π → π* and n → π* electronic transitions within the molecule, primarily associated with the fluorinated cyanobenzoyl moiety. The position and intensity of these peaks are influenced by the solvent used for the analysis.
Specific experimental UV-Vis absorption data for this compound has not been found in publicly available scientific literature. An experimental report would typically present the data as follows.
Table 2: Illustrative UV-Vis Absorption Data for this compound
| Parameter | Value |
|---|---|
| Wavelength of Maximum Absorption (λ_max_) | Data not available |
| Molar Absorptivity (ε) | Data not available |
X-ray Diffraction for Crystalline State Structural Determination
An X-ray crystallographic analysis of this compound would yield critical data about its solid-state structure, including the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell. However, no published crystal structure for this compound could be located in the course of this review.
Table 3: Illustrative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Based on the atomic coordinates obtained from X-ray diffraction, Hirshfeld surface analysis can be performed. This computational technique provides a graphical representation of the intermolecular interactions within a crystal by mapping the electron distribution of a molecule within its crystalline environment. The Hirshfeld surface helps to visualize and quantify close intermolecular contacts, such as hydrogen bonds and other weaker interactions, which govern the crystal packing.
Table 4: Illustrative Hirshfeld Surface Analysis Data for this compound
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| N···H/H···N | Data not available |
| F···H/H···F | Data not available |
Computational and Theoretical Investigations of Ethyl 4 Cyano 2 Fluorobenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's stable three-dimensional structure and the distribution of its electrons.
Density Functional Theory (DFT) is a robust computational method used to explore the structural and chemical properties of organic molecules. researchgate.net It is particularly effective for determining the most stable conformation, known as the ground state geometry, by minimizing the total electronic energy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such optimizations, often paired with a basis set like 6-311G(d,p) to achieve reliable results. researchgate.netbhu.ac.in
The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's architecture. For Ethyl 4-cyano-2-fluorobenzoate, key parameters would include the lengths of the C≡N, C=O, C-F, and C-O bonds, as well as the planarity of the benzene (B151609) ring and the orientation of the ethyl ester group.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-F | 1.35 |
| C-C (ring) | 1.39 - 1.40 | |
| C-C≡N | 1.45 | |
| C≡N | 1.15 | |
| C-C=O | 1.51 | |
| C=O | 1.21 | |
| O-C (ester) | 1.34 | |
| O-CH₂ | 1.45 | |
| Bond Angle (°) | F-C-C | 118.5 |
| C-C-C≡N | 119.0 | |
| C-C-C=O | 121.0 |
Prediction of Spectroscopic Parameters and Experimental Validation
A significant application of computational chemistry is the prediction of spectroscopic data. Comparing calculated spectra with experimental results serves as a powerful validation of the computed molecular structure and electronic properties.
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting NMR shielding tensors, which are then converted into chemical shifts. imist.magaussian.com This method, often used in conjunction with DFT (e.g., B3LYP/6-311G(d,p)), calculates the magnetic shielding of each nucleus. imist.ma The theoretical chemical shifts (δ) are typically obtained by referencing the calculated shielding constants (σ) of the molecule's nuclei to the shielding constant of a reference standard, such as Tetramethylsilane (TMS), using the formula: δ_calc = σ_ref - σ_calc. imist.ma
A strong correlation between the calculated and experimentally measured ¹H and ¹³C NMR chemical shifts provides excellent support for the accuracy of the computationally determined molecular structure. imist.maconicet.gov.ar For this compound, calculations would predict the distinct chemical shifts for the aromatic protons, the ethyl group protons, and the various carbon atoms, which are influenced by the electron-withdrawing cyano and fluorine substituents.
Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table presents hypothetical data for illustrative purposes.)
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| ¹H (Aromatic) | 7.5 - 8.2 | 7.4 - 8.1 |
| ¹H (CH₂) | 4.4 | 4.35 |
| ¹H (CH₃) | 1.4 | 1.38 |
| ¹³C (C≡N) | 117 | 116.5 |
| ¹³C (Aromatic) | 110 - 160 | 112 - 162 |
| ¹³C (C=O) | 164 | 163.8 |
| ¹³C (CH₂) | 62 | 61.7 |
Vibrational frequency analysis, performed computationally using methods like DFT, calculates the frequencies of the fundamental modes of molecular vibration. researchgate.netnih.gov These theoretical frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. A complete vibrational assignment can be achieved by analyzing the potential energy distribution (PED), which clarifies the contribution of individual bonds and angles to each vibrational mode. nih.gov
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis is crucial for accurately assigning the characteristic peaks in the IR spectrum of this compound to specific functional groups, such as the C≡N stretch, the C=O stretch of the ester, the C-F stretch, and aromatic C-C vibrations. nih.govvscht.cz
Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound (Note: This table contains expected frequency ranges based on general spectroscopic data and computational studies of related compounds.)
| Vibrational Mode | Functional Group | Expected Scaled Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C≡N Stretch | Cyano | 2235 - 2225 | 2230 - 2220 nih.gov |
| C=O Stretch | Ester | 1730 - 1710 | 1725 - 1705 |
| C-C Stretch | Aromatic Ring | 1610 - 1580 | 1600 - 1585 vscht.cz |
| C-F Stretch | Fluoroaromatic | 1270 - 1230 | 1260 - 1220 |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum. researchgate.netscience.gov This method models the transition of electrons from occupied molecular orbitals to unoccupied ones upon absorption of light.
The calculations can predict the maximum absorption wavelengths (λ_max) and the intensity of these transitions (oscillator strength). science.gov For this compound, TD-DFT would be used to identify the electronic transitions, such as π → π* transitions within the aromatic system, and predict the resulting UV-Vis spectrum. Comparing the calculated spectrum with experimental data helps to confirm the electronic structure of the molecule. researchgate.net
Table 4: Representative Predicted UV-Vis Spectral Data for this compound (Note: This table presents hypothetical data for illustrative purposes.)
| Transition | Calculated Excitation Energy (eV) | Calculated λ_max (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 4.50 | 275 | 0.15 |
Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals)
Beyond geometry and spectra, theoretical calculations illuminate the electronic landscape of a molecule, which is key to understanding its reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.org It provides a visual guide to the charge distribution, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). malayajournal.org For this compound, the MEP map would likely show negative potential around the nitrogen atom of the cyano group and the oxygen of the carbonyl group, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms. bhu.ac.inmalayajournal.org
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netsemanticscholar.org For this molecule, the HOMO is expected to be localized on the fluorinated benzene ring, while the LUMO would likely have significant contributions from the cyano and carbonyl groups.
Table 5: Predicted Electronic Properties for this compound (Note: This table contains hypothetical data for illustrative purposes.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. Through techniques such as Density Functional Theory (DFT), it is possible to identify and characterize the structures of transition states, which are the high-energy intermediates that govern the rate of a chemical reaction.
For instance, in nucleophilic aromatic substitution reactions, where the fluorine atom on the benzene ring is replaced, computational models can predict the most likely pathway. This involves calculating the energy barriers for different approaches of the nucleophile and the subsequent departure of the fluoride (B91410) ion. The presence of the electron-withdrawing cyano and ester groups significantly influences the electronic structure of the benzene ring, and computational analysis can quantify this effect on the activation energy of the reaction.
Transition state analysis for a hypothetical nucleophilic aromatic substitution on this compound would typically involve locating the transition state geometry and then performing a frequency calculation to confirm it is a true first-order saddle point (i.e., it has exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for example, the simultaneous breaking of the C-F bond and the formation of the new bond with the nucleophile.
Table 1: Representative Data from a Transition State Analysis
| Parameter | Value | Description |
| Transition State Geometry | [Coordinates] | The 3D arrangement of atoms at the highest point of the reaction energy profile. |
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirming a transition state. |
| Activation Energy (ΔG‡) | 25 kcal/mol | The free energy difference between the reactants and the transition state. |
| Key Bond Distances | C-F: 1.8 Å, C-Nu: 2.1 Å | Elongated C-F bond and forming C-Nucleophile (Nu) bond in the transition state. |
Note: The data in this table is representative and intended to illustrate the type of information obtained from a computational transition state analysis. Actual values would be specific to the reaction being studied.
Kinetic Studies of Reactivity through Computational Modeling (e.g., Bioorthogonal Reaction Kinetics)
The reactivity of these systems is heavily influenced by the electronic properties of the substituents on the aromatic ring. Computational methods can be used to calculate the second-order rate constants for the reaction of tetrazines with dienophiles like trans-cyclooctenes (TCO). aps.orguci.eduresearchgate.net These calculations often involve determining the Gibbs free energy of activation (ΔG‡). A lower ΔG‡ corresponds to a faster reaction rate.
The effect of the cyano and fluoro substituents on the reactivity of a derived tetrazine can be quantified. The electron-withdrawing nature of these groups is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the tetrazine, which generally leads to a smaller energy gap between the tetrazine's LUMO and the dienophile's HOMO (Highest Occupied Molecular Orbital), thereby accelerating the IEDDA reaction.
Table 2: Calculated Kinetic Parameters for a Representative Bioorthogonal Reaction
| Reactant System | ΔG‡ (kcal/mol) | Calculated k (M⁻¹s⁻¹) | Experimental k (M⁻¹s⁻¹) |
| Tetrazine-TCO | 12.5 | 1.2 x 10³ | 1.0 x 10³ |
| Tetrazine (with CN, F)-TCO | 10.8 | 5.5 x 10⁴ | - |
| Tetrazine (with OMe)-TCO | 14.2 | 2.1 x 10² | - |
Note: The data in this table is illustrative. The values for the substituted tetrazine are hypothetical, based on the expected electronic effects of the cyano and fluorine groups.
Advanced Topological Analysis of Electron Density
Advanced topological analyses of the electron density, such as the Reduced Density Gradient (RDG), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide a detailed picture of the bonding and non-covalent interactions within this compound.
Reduced Density Gradient (RDG) Analysis:
RDG analysis is a method used to visualize and characterize non-covalent interactions. chemrxiv.orgunimi.itjussieu.frwikipedia.org It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished:
Hydrogen bonds: Appear as strong, attractive interactions.
Van der Waals interactions: Characterized by weak attractive or repulsive interactions.
Steric clashes: Identified as strong repulsive interactions.
For this compound, RDG analysis would reveal the nature of intramolecular interactions, such as potential weak hydrogen bonds or steric interactions between the substituents.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL):
ELF and LOL are functions that provide a measure of the localization of electrons, which is useful for interpreting chemical bonding. uci.eduresearchgate.netjussieu.frias.ac.inresearchgate.netbohrium.com
ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. uci.eduresearchgate.netbohrium.com
LOL also provides information about electron localization, with high values indicating regions where electrons are highly localized. researchgate.netresearchgate.net
Topological analysis of the ELF and LOL fields for this compound would allow for the clear visualization of:
The core and valence electrons of each atom.
The covalent bonds within the molecule, including the C-C, C-H, C-F, C-N, C=O, and C-O bonds.
The lone pairs of electrons on the oxygen, nitrogen, and fluorine atoms.
The delocalized π-system of the benzene ring.
The orienting effects of the substituents on electrophilic aromatic substitution can also be rationalized through ELF analysis by observing how the aromatic domain bifurcates. jussieu.fr For an attractor substituent like the cyano group, the aromatic domain is expected to open first at the ortho and para positions. jussieu.fr
Strategic Applications in Organic Synthesis and Functional Material Development
Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
The structural framework of Ethyl 4-cyano-2-fluorobenzoate serves as a crucial starting point for the synthesis of various pharmaceutical compounds. The reactivity of its cyano and ester groups, modified by the electronic influence of the fluorine atom, allows for its incorporation into diverse and complex molecular architectures.
Precursor to Beta-Lactam Antibiotics
Beta-lactam antibiotics, characterized by the four-membered β-lactam ring, are a cornerstone of antibacterial therapy. nih.gov The synthesis of these molecules often involves the cyclization of carefully chosen precursors. nih.govorganic-chemistry.org While a wide variety of starting materials are documented for creating the core structure and side chains of beta-lactams, a direct synthetic route utilizing this compound as a key intermediate is not prominently described in published scientific literature. The primary synthetic pathways to β-lactams, such as the Staudinger synthesis, typically involve the reaction of an imine with a ketene. organic-chemistry.org
Intermediate in Fluoroquinolone Antibiotic Synthesis
Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. nih.gov Their synthesis involves the construction of a core bicyclic system, which is then functionalized. Although modifications of the fluoroquinolone scaffold are common to develop new derivatives, the use of this compound as a direct precursor in the primary synthesis of the core fluoroquinolone structure is not established in major synthetic routes.
Scaffolds for Receptor Agonists (e.g., S1P1 Receptor Agonists) and CNS-Active Compounds
A significant application of this compound is its role as a precursor to 4-cyano-2-fluorobenzyl alcohol . This alcohol is a critical intermediate in the synthesis of several advanced therapeutic agents, including Sphingosine-1-phosphate receptor 1 (S1P1) agonists and compounds active in the central nervous system (CNS). google.comchemicalbook.com S1P1 receptor agonists are investigated for their potential in treating autoimmune diseases, while the Alzheimer's disease drug candidate BMS-708163 also utilizes this structural motif. google.com
The synthetic pathway involves the chemical reduction of the ester group of a 4-cyano-2-fluorobenzoic acid ester to a primary alcohol. For instance, the related methyl ester, 4-cyano-2-fluorobenzoic acid methyl ester, can be reduced using sodium borohydride (B1222165) to yield 4-cyano-2-fluorobenzyl alcohol. guidechem.com This transformation highlights the utility of the parent compound, this compound, as a stable starting material that can be readily converted into this key pharmaceutical intermediate.
| Starting Material | Reagent | Product | Application of Product |
| 4-cyano-2-fluorobenzoic acid methyl ester | Sodium borohydride | 4-cyano-2-fluorobenzyl alcohol | Intermediate for S1P1 Receptor Agonists, CNS-active compounds (e.g., BMS-708163) google.comchemicalbook.com |
Integration into Bioorthogonal Chemical Systems
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The unique reactivity of this compound's nitrile group makes it a valuable precursor for creating components used in these sophisticated chemical systems.
Precursors for Reactive Tetrazines in Click Chemistry
The nitrile (cyano) group of this compound is a key functional handle for synthesizing 1,2,4,5-tetrazines (s-tetrazines). These nitrogen-rich heterocyclic compounds are highly reactive dienes in the inverse electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" known for its extremely fast reaction rates and high specificity. nih.gov
The classic method for this transformation is the Pinner synthesis , which involves the reaction of a nitrile with hydrazine (B178648) in the presence of a catalyst to form a dihydrotetrazine intermediate, which is then oxidized to the final tetrazine. nih.gov "Pinner-like" reactions, which may be mediated by sulfur or various metal catalysts, have expanded the scope of tetrazine synthesis from a wide range of nitriles, including functionalized aryl nitriles. nih.govacs.org By applying these methods, this compound can be converted into an unsymmetrically substituted tetrazine, a highly valuable tool for bioorthogonal applications.
| Reaction Name | Reactants | Product Class | Key Feature |
| Pinner Synthesis | Nitrile (e.g., from this compound), Hydrazine | 1,2,4,5-Tetrazine | Forms the core tetrazine ring for click chemistry nih.gov |
| Sulfur-mediated "Pinner-like" Reaction | Aromatic Nitrile, Hydrazine, Sulfur | Aromatic Tetrazine | Efficient for synthesizing aromatic tetrazines nih.gov |
Ligands for Chemical Biology Probes
Once converted into a tetrazine, the scaffold derived from this compound can serve as a highly effective ligand for creating chemical biology probes. Tetrazine-based probes are widely used for in-vitro and in-vivo imaging and labeling of biomolecules. nih.gov
The tetrazine ring often acts as a "fluorogenic quencher," meaning it suppresses the fluorescence of a nearby dye molecule. When the tetrazine reacts with its target (a strained alkene or alkyne) via the IEDDA reaction, the tetrazine is consumed, and the fluorescence of the dye is "turned on," providing a clear signal of the labeling event. nih.gov The aryl core from the original benzoate (B1203000) provides a rigid scaffold to which fluorophores and other functionalities can be attached. Furthermore, tetrazine-based ligands are used to construct metal-organic frameworks and other functional materials. rsc.org The ability to synthesize these versatile ligands from a stable, commercially available precursor like this compound is of significant interest in materials science and chemical biology. nih.gov
Application in Agrochemistry and Dyestuff Synthesis
The precursor to this compound, 4-Cyano-2-fluorobenzoic acid, is a crucial raw material and intermediate in the synthesis of agrochemicals and dyestuffs. fishersci.com The presence of the cyano and fluoro groups in this compound makes it a valuable building block in the creation of novel pesticides and herbicides. The fluorine atom can enhance the metabolic stability and lipophilicity of the resulting agrochemical, potentially leading to increased efficacy and better penetration into target organisms. The cyano group offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of active ingredients.
Similarly, in the dyestuff industry, the aromatic nature of this compound and its reactive functional groups are leveraged to build complex chromophores. These chromophores are the parts of a molecule responsible for its color. The specific arrangement of atoms and electrons within the molecules derived from this compound can be fine-tuned to produce dyes with specific and desirable color properties.
Construction of DNA-Encoded Libraries
DNA-encoded libraries (DELs) have become a powerful tool in drug discovery, enabling the screening of vast numbers of compounds against biological targets. nih.govnih.govresearchgate.net These libraries are synthesized through a process of splitting and pooling, where each chemical building block is tagged with a unique DNA sequence. nih.gov This allows for the simultaneous synthesis and screening of millions or even billions of compounds. researchgate.net
This compound and its derivatives can serve as valuable building blocks in the construction of these libraries. The reactivity of the ester and cyano groups allows for their incorporation into the growing library of compounds through various chemical reactions. The fluorine atom can also introduce unique properties to the library members, potentially leading to the discovery of novel drug candidates with improved pharmacological profiles. The ability to use such versatile building blocks is crucial for expanding the chemical diversity of DELs and increasing the probability of finding new, potent, and selective binders for a wide range of protein targets. nih.govrsc.org
Potential Role in Advanced Materials Science
The unique electronic properties conferred by the fluorine and cyano groups make this compound an interesting candidate for the development of advanced materials. The strong electron-withdrawing nature of these groups can influence the electronic structure of molecules and materials into which they are incorporated. This has potential applications in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the rigid aromatic core of this compound can contribute to the formation of well-ordered molecular assemblies, which is a key requirement for many advanced materials. Its derivatives could potentially be used as building blocks for liquid crystals, polymers with specific optical or electronic properties, and other functional materials. Research in this area is ongoing, but the fundamental properties of this compound suggest a promising future in materials science.
Future Perspectives and Emerging Research Avenues
Development of Asymmetric Synthetic Routes Utilizing Chiral Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like Ethyl 4-cyano-2-fluorobenzoate, the development of asymmetric synthetic routes could unlock access to novel chiral building blocks. Chiral catalysts, including metal complexes and organocatalysts, are instrumental in achieving high levels of stereocontrol. nih.gov
Future research is anticipated to focus on the enantioselective transformation of the functional groups present in this compound. For instance, the reduction of the nitrile group to a primary amine could be rendered asymmetric using chiral catalysts, leading to the formation of chiral aminomethyl compounds. Similarly, transformations involving the ester group or the aromatic ring could be designed to introduce chirality.
One promising approach is the use of chiral phase-transfer catalysts. researchgate.netpkusz.edu.cnacs.org These catalysts can facilitate the enantioselective fluorination of various substrates, a concept that could be adapted for the synthesis of derivatives of this compound. researchgate.netpkusz.edu.cnacs.org Furthermore, the combination of chiral anion phase-transfer catalysis with other catalytic modes, such as enamine catalysis, has shown success in the asymmetric fluorination of ketones, a strategy that could potentially be extended to functionalize precursors to this compound. cornell.edu
The following table illustrates potential asymmetric transformations that could be explored for this compound:
| Transformation | Chiral Catalyst Type | Potential Chiral Product |
| Asymmetric reduction of the nitrile | Chiral Borane or Rhodium-based catalyst | Chiral 4-(aminomethyl)-2-fluorobenzoate derivative |
| Enantioselective hydrolysis of the ester | Chiral Lipase | Chiral 4-cyano-2-fluorobenzoic acid |
| Asymmetric dihydroxylation of the aromatic ring | Chiral Osmium-based catalyst | Chiral diol derivative |
Exploration of Photoredox Catalysis and Electrosynthesis Applications
Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable tools in organic synthesis, offering novel reaction pathways under mild conditions. nih.govnih.govelectrosynthesis.com The electrochemical synthesis of pharmaceutical intermediates is a rapidly growing field, providing greener alternatives to traditional methods. electrosynthesis.comrsc.org For this compound, these techniques could enable unique functionalizations of the molecule.
The nitrile group is a key functional handle for such transformations. Photoredox-mediated methods could be employed for the functionalization of the C-H bonds of the aromatic ring or for the transformation of the nitrile group itself. researchgate.netnih.gov For example, the direct cyanation of C(sp3)-H bonds has been achieved using photocatalysis, suggesting the potential for introducing additional nitrile groups into derivatives of this compound. princeton.edu Moreover, the combination of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has been successfully used for the cyanation of aryl bromides, a strategy that could be adapted for the synthesis of the target compound or its analogs. shd-pub.org.rs
Electrosynthesis offers another promising avenue. The electrochemical reduction of the nitrile group to an amine or the oxidation of other parts of the molecule could be achieved with high selectivity and efficiency. nih.gov The use of electrosynthesis for the sustainable development of pharmaceuticals is an area of active research, and the principles can be readily applied to a molecule like this compound. nih.gov
A summary of potential photoredox and electrosynthetic applications is presented below:
| Technique | Targeted Functional Group | Potential Transformation |
| Photoredox Catalysis | Aromatic C-H bonds | Direct arylation or alkylation |
| Photoredox Catalysis | Nitrile group | Conversion to other functional groups |
| Electrosynthesis | Nitrile group | Selective reduction to an amine |
| Electrosynthesis | Ester group | Electrochemical hydrolysis or modification |
Rational Design of Derivatives with Enhanced Selectivity or Novel Reactivity
The rational design of new molecules with tailored properties is a key objective in chemical research. For this compound, the existing functional groups can be systematically modified to create derivatives with enhanced biological activity, improved material properties, or novel reactivity. The presence of the fluorine atom is particularly significant, as fluorinated compounds often exhibit unique physicochemical properties that are beneficial in pharmaceuticals and materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their biological activity, guiding the design of more potent compounds. nih.govbiolscigroup.usnih.gov By systematically varying the substituents on the aromatic ring, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets. For instance, the design of fluorinated benzoxazinones as enzyme inhibitors has been successfully guided by QSAR models. nih.gov Similar approaches could be applied to design derivatives of this compound as potential enzyme inhibitors or other bioactive molecules. nih.govhelmholtz-hips.de
Potential strategies for the rational design of derivatives include:
| Design Strategy | Target Property | Example of Modification |
| QSAR-guided design | Enhanced biological activity | Introduction of specific substituents at the 3- or 5-position |
| Bioisosteric replacement | Improved pharmacokinetic properties | Replacement of the ester group with an amide or other bioisostere |
| Introduction of new functional groups | Novel reactivity | Conversion of the nitrile to a tetrazole or other heterocyclic group |
Machine Learning and Artificial Intelligence-driven Synthesis Prediction
Retrosynthesis prediction algorithms can propose efficient synthetic pathways, starting from readily available precursors. These algorithms are trained on vast databases of chemical reactions and can often identify non-obvious disconnections that may not be apparent to a human chemist. This can lead to more efficient and cost-effective syntheses.
Furthermore, ML models can be used to predict the properties of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives. This can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates. The use of AI in natural product discovery is a testament to the power of these approaches in identifying bioactive compounds. mdpi.com
The integration of AI in the research of this compound could involve:
| AI Application | Objective | Potential Outcome |
| Retrosynthesis Prediction | Efficient synthesis of the target molecule and its derivatives | Identification of novel and optimized synthetic routes |
| Property Prediction | In silico screening of virtual libraries | Prioritization of synthetic targets with desired properties |
| Reaction Optimization | Maximizing yield and selectivity of key synthetic steps | Reduced experimental effort and resource consumption |
Investigation of Supramolecular Assembly and Self-Healing Materials Applications
The unique electronic and steric properties of fluorinated molecules can drive their self-assembly into well-defined supramolecular structures. researchgate.net The nitrile group, with its strong dipole moment, can also participate in intermolecular interactions that guide self-assembly. The combination of these features in this compound makes it an intriguing candidate for the development of novel supramolecular materials.
The investigation of the liquid crystalline properties of derivatives of this compound could reveal new phases with interesting optical or electronic properties. The self-assembly of such molecules can be controlled by modifying their structure, leading to the formation of a variety of nanostructures.
Furthermore, the nitrile group is a versatile functional group for the design of self-healing polymers. researchgate.net Polymers incorporating nitrile functionalities can exhibit self-healing properties through various mechanisms, including reversible bond formation and dynamic cross-linking. youtube.comacs.orgnih.govyoutube.comrsc.orggoogle.comnih.gov The development of self-healing materials based on monomers derived from this compound is a promising area of future research. These materials could find applications in coatings, adhesives, and flexible electronics.
Emerging research avenues in this area include:
| Research Area | Potential Application | Key Molecular Feature |
| Supramolecular Assembly | Liquid crystals, organic electronics | Fluorine and nitrile groups |
| Self-Healing Polymers | Coatings, adhesives, biomaterials | Nitrile group |
| Functional Materials | Sensors, catalysts | Tunable properties of derivatives |
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-cyano-2-fluorobenzoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of 4-cyano-2-fluorobenzoic acid with ethanol under acidic or catalytic conditions. Optimization involves:
- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid to enhance esterification yields.
- Reaction monitoring : Thin-layer chromatography (TLC) with eluents like chloroform/ethyl acetate (2:1) to track reaction progress .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm the ester, cyano, and fluorine substituents.
- IR spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O stretch).
- Mass spectrometry : High-resolution MS to verify molecular weight (CHFNO, MW = 209.18 g/mol).
- X-ray crystallography : Use SHELX software for structural refinement if single crystals are obtained .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the fluorine atom at the 2-position may exhibit lower reactivity due to steric hindrance from the adjacent ester group .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation barriers.
Q. What strategies resolve contradictions in experimental data (e.g., melting point variations) for this compound?
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.
- Purity validation : Combine HPLC (>95% purity) with elemental analysis to rule out impurities .
Q. How does the electron-withdrawing cyano group influence the stability of this compound under acidic or basic conditions?
- Hydrolysis studies : Monitor degradation kinetics via NMR. The cyano group increases susceptibility to base-mediated ester hydrolysis compared to non-cyano analogs.
- pH-dependent stability : Design experiments at pH 2–12 to identify degradation products (e.g., 4-cyano-2-fluorobenzoic acid) .
Q. What advanced techniques validate crystallographic data for this compound?
- Multi-software refinement : Cross-validate SHELXL-refined structures with programs like OLEX2 to minimize model bias .
- Twinned data analysis : Use PLATON to detect and correct for crystal twinning .
Methodological Tables
Q. Table 1. TLC Eluent Systems for Reaction Monitoring
| Eluent Ratio (v/v) | Utility |
|---|---|
| Chloroform:Ethyl Acetate (2:1) | Baseline separation of starting material and product |
| Hexane:Ethyl Acetate (4:1) | Purity assessment post-purification |
Q. Table 2. Key Spectroscopic Data
| Technique | Expected Signal |
|---|---|
| NMR (CDCl) | δ 1.4 (t, 3H, CH), δ 4.4 (q, 2H, OCH), δ 7.2–8.1 (m, 3H, aromatic) |
| IR (KBr) | 2250 cm (C≡N), 1740 cm (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
